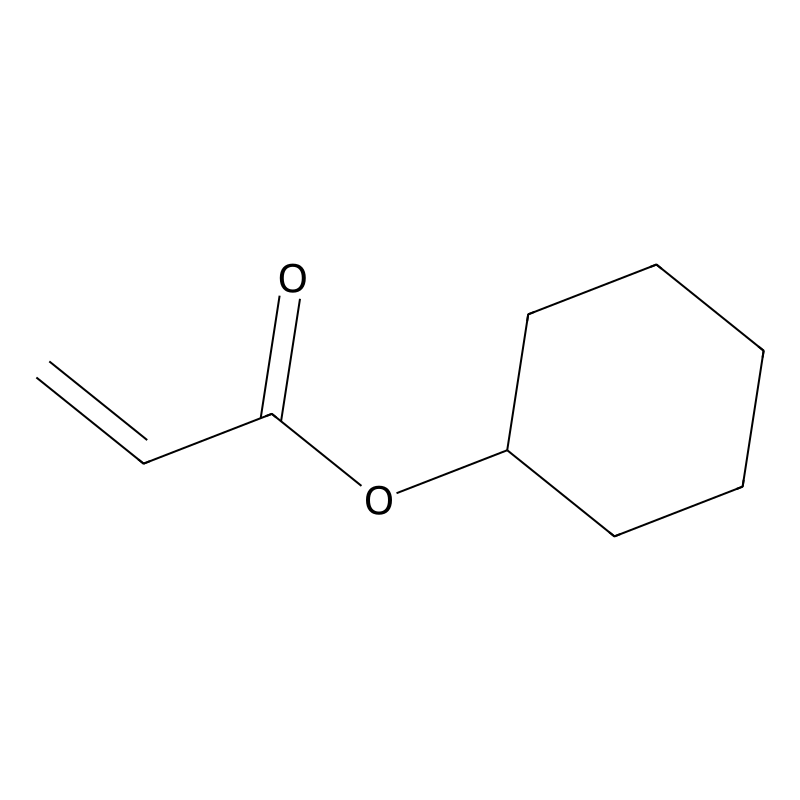Cyclohexyl acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymer Synthesis and Material Science
- Monomer for Polymerization: CHA acts as a readily polymerizable monomer thanks to its reactive acrylic group. Researchers utilize it in radical polymerization processes to synthesize various homopolymers and copolymers with tailored properties [1]. These polymers possess valuable characteristics like good adhesion, flexibility, and chemical resistance, making them suitable for applications in electronics, coatings, and drug delivery systems [, ].
- Controlled Polymerization Techniques: CHA proves particularly beneficial in controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This allows researchers to precisely control the polymer's architecture (chain length, dispersity) and functionality, leading to materials with specific properties for advanced applications [4, ].
Biomedical Research
- Biocompatible Scaffolding: CHA plays a role in developing biocompatible scaffolds for tissue engineering. By incorporating CHA into polymer blends, researchers create scaffolds with improved mechanical properties and cell adhesion, facilitating the growth and organization of various cell types for tissue regeneration [].
- Drug Delivery Systems: CHA's participation in the synthesis of biodegradable polymers paves the way for the development of novel drug delivery systems. These polymers degrade over time, releasing the encapsulated drug in a controlled manner, offering potential for targeted and sustained drug delivery strategies [].
Other Research Applications
Cyclohexyl acrylate is an organic compound with the molecular formula C₉H₁₄O₂, characterized by a cyclohexyl group attached to an acrylate moiety. It appears as a colorless liquid with a distinctive odor and is known for its versatility in various chemical applications. The compound is utilized primarily as a monomer in polymer synthesis due to its ability to undergo free radical polymerization, forming polymers that exhibit desirable mechanical properties and thermal stability .
- Free Radical Polymerization: Cyclohexyl acrylate can polymerize when exposed to heat or initiators, forming poly(cyclohexyl acrylate), which is used in coatings and adhesives.
- Esterification: It can be synthesized through the esterification reaction between acrylic acid and cyclohexanol, typically facilitated by acid catalysts .
- Michael Addition: This compound can also participate in Michael addition reactions, where it acts as an electrophile reacting with nucleophiles.
Cyclohexyl acrylate can be synthesized through various methods:
- Esterification Reaction: The most common method involves the reaction of acrylic acid with cyclohexanol. This process typically requires an acid catalyst to facilitate the reaction:
- Cation Exchange Resin Catalysis: Another method employs cation exchange resins as catalysts for the esterification process, offering a more environmentally friendly approach by eliminating the need for traditional acid catalysts .
- Radiolysis Initiated Polymerization: Cyclohexyl acrylate can also be synthesized through radiolysis techniques, where high-energy radiation induces polymerization, creating reactive radicals that initiate the formation of polymers .
Cyclohexyl acrylate finds numerous applications across different industries:
- Polymer Production: It serves as a monomer in the production of various polymers used in coatings, adhesives, and sealants.
- Textile Industry: Employed in textile treatments to enhance durability and water resistance.
- Cosmetics and Personal Care Products: Used in formulations for its film-forming properties.
- Chemical Intermediate: Acts as a building block for synthesizing other chemical compounds.
Research on interaction studies involving cyclohexyl acrylate primarily focuses on its reactivity with other chemicals during polymerization processes. Studies have shown that it can interact with various initiators and co-monomers, influencing the properties of the resulting polymers. Understanding these interactions is crucial for optimizing formulations in industrial applications .
Cyclohexyl acrylate shares structural similarities with several other acrylates but exhibits unique properties that differentiate it from them. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Acrylate | C₆H₈O₂ | Lower viscosity; commonly used in coatings |
| Butyl Acrylate | C₈H₁₄O₂ | Higher flexibility and lower glass transition temperature |
| Methyl Acrylate | C₄H₆O₂ | More reactive; used extensively in adhesives |
Uniqueness of Cyclohexyl Acrylate:
- Cyclohexyl acrylate offers enhanced thermal stability and mechanical properties compared to smaller alkyl acrylates.
- Its larger cyclohexane ring contributes to unique physical properties such as lower volatility and improved solubility in certain solvents.
XLogP3
LogP
UNII
GHS Hazard Statements
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms


Irritant;Environmental Hazard







